molecular formula C7H11BrN2O2 B6253980 4-bromo-1-[(2-methoxyethoxy)methyl]-1H-pyrazole CAS No. 1856238-02-2

4-bromo-1-[(2-methoxyethoxy)methyl]-1H-pyrazole

Cat. No.: B6253980
CAS No.: 1856238-02-2
M. Wt: 235.08 g/mol
InChI Key: ZUCXPLLVLNYIJP-UHFFFAOYSA-N
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Description

4-bromo-1-[(2-methoxyethoxy)methyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromine atom at the 4-position and a [(2-methoxyethoxy)methyl] group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(2-methoxyethoxy)methyl]-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketones or β-keto esters, under acidic or basic conditions.

    Bromination: The bromination of the pyrazole ring at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Introduction of the [(2-methoxyethoxy)methyl] Group: This step involves the alkylation of the 1-position of the pyrazole ring with 2-(methoxyethoxy)methyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(2-methoxyethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1-[(2-methoxyethoxy)methyl]-1H-pyrazole.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-1-[(2-methoxyethoxy)methyl]-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of pyrazole derivatives with biological targets. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4-bromo-1-[(2-methoxyethoxy)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The [(2-methoxyethoxy)methyl] group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Lacks the [(2-methoxyethoxy)methyl] group, making it less soluble and potentially less bioavailable.

    1-[(2-methoxyethoxy)methyl]-1H-pyrazole: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.

Uniqueness

4-bromo-1-[(2-methoxyethoxy)methyl]-1H-pyrazole is unique due to the presence of both the bromine atom and the [(2-methoxyethoxy)methyl] group. This combination enhances its reactivity and solubility, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

1856238-02-2

Molecular Formula

C7H11BrN2O2

Molecular Weight

235.08 g/mol

IUPAC Name

4-bromo-1-(2-methoxyethoxymethyl)pyrazole

InChI

InChI=1S/C7H11BrN2O2/c1-11-2-3-12-6-10-5-7(8)4-9-10/h4-5H,2-3,6H2,1H3

InChI Key

ZUCXPLLVLNYIJP-UHFFFAOYSA-N

Canonical SMILES

COCCOCN1C=C(C=N1)Br

Purity

95

Origin of Product

United States

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